3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
Description
Chemical Structure and Properties
The compound 3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one (CAS: 1705936-58-8) features a coumarin core (2H-chromen-2-one) linked via a piperidine-carbonyl group to a 3-(o-tolyl)-1,2,4-oxadiazole moiety . Key characteristics include:
- Molecular Formula: C25H23N3O4
- Molecular Weight: 429.5 g/mol
- Structural Highlights: Coumarin backbone: Known for diverse biological activities (e.g., anticoagulant, antimicrobial). o-Tolyl-oxadiazole: Aromatic and steric substituent that may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
3-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-7-2-4-10-19(16)23-26-22(32-27-23)13-17-8-6-12-28(15-17)24(29)20-14-18-9-3-5-11-21(18)31-25(20)30/h2-5,7,9-11,14,17H,6,8,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFQMWCTZQKCEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one represents a novel class of heterocyclic compounds that combine the structural features of oxadiazoles and coumarins. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.4 g/mol. The structure incorporates an oxadiazole ring, a piperidine moiety, and a coumarin backbone, which are known for their diverse pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole-coumarin hybrids exhibit significant anticancer properties. For instance, research on related compounds has shown that they can induce apoptosis in various cancer cell lines. The mechanism typically involves the activation of apoptotic pathways and cell-cycle arrest in the G0/G1 phase, leading to increased cell death rates in tumor cells .
In one study, derivatives similar to the target compound demonstrated cytotoxicity against several cancer lines, with IC50 values indicating effective concentrations for inducing cell death. For example, specific oxadiazole-coumarin conjugates displayed total apoptosis rates ranging from 40% to 85% in treated cells compared to controls .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been well documented. Compounds featuring the oxadiazole ring have shown efficacy against a range of bacterial strains by disrupting cellular processes or inhibiting essential enzymes . The target compound's structure suggests potential activity against both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
Research into similar compounds has revealed promising anti-inflammatory activities. These effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of the coumarin moiety may enhance these effects due to its known anti-inflammatory properties.
Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of oxadiazole-coumarin hybrids, several compounds were tested against human cancer cell lines (e.g., HT29 and HepG2). Results indicated that compounds with similar structural features to the target compound significantly reduced cell viability at concentrations as low as 30 mg/kg in animal models .
| Compound | Cell Line | IC50 (mg/kg) | Apoptosis Rate (%) |
|---|---|---|---|
| 6e | HT29 | 30 | 70 |
| 6f | HepG2 | 100 | 60 |
| Target | Various | TBD | TBD |
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of various oxadiazole derivatives. The results demonstrated that these compounds inhibited bacterial growth effectively with minimum inhibitory concentrations (MIC) indicating strong potential for therapeutic use .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole A | E. coli | 15 |
| Oxadiazole B | S. aureus | 10 |
| Target Compound | TBD | TBD |
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole Moieties
Compound 46 ():
- Structure: 4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.
- Key Differences: Replaces coumarin with a benzimidazolone core and substitutes o-tolyl with 4-chlorophenethyl.
- Implications: The benzimidazolone group may target neurological receptors (e.g., TRPA1/TRPV1 antagonism), while the chlorophenethyl group enhances lipophilicity .
Compound 3a-t ():
- Structure: 4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones.
- Key Differences: Retains coumarin but replaces oxadiazole-piperidine with a thiazolinone-hydrazone scaffold.
- Implications: Demonstrated antituberculosis activity, suggesting coumarin’s role in antimicrobial targeting .
Compound 7b ():
- Structure: (S)-Methyl-[3-(o-tolyl)-1,2,4-oxadiazol-5-yl] propyl glycoside.
- Key Differences: Incorporates a glycoside instead of coumarin-piperidine.
- Implications: Highlights the versatility of the o-tolyl-oxadiazole group in diverse applications, including carbohydrate chemistry .
Analogues with Modified Heterocyclic Cores
Azetidine Derivative ():
- Structure: 3-(3-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-2H-chromen-2-one.
- Key Differences: Replaces piperidine with a smaller azetidine ring and substitutes o-tolyl with pyridinyl.
- Implications: Azetidine’s rigidity may reduce conformational flexibility but improve metabolic stability .
Triazole Derivative ():
- Structure: (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone.
- Key Differences: Substitutes coumarin with a triazole ring.
- Implications: Triazoles are known for enhancing pharmacokinetic profiles (e.g., bioavailability) .
Pharmacological and Physicochemical Comparisons
Computational and Drug-Likeness Insights
- Target Compound : Molecular weight (429.5) and lipophilic o-tolyl group suggest moderate oral bioavailability, though LogP and solubility data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
